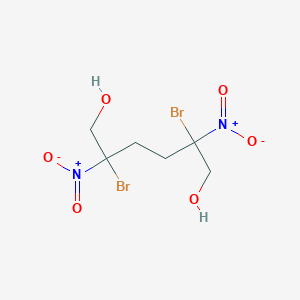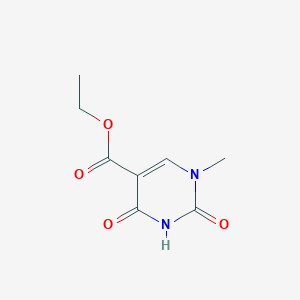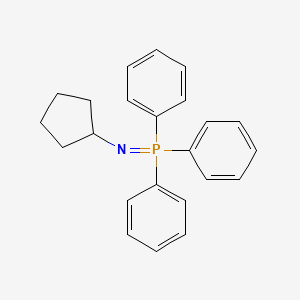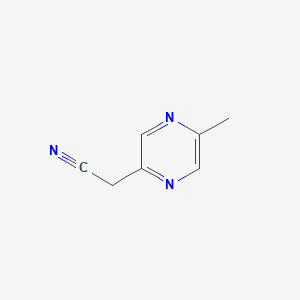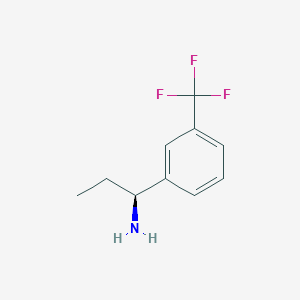
1-Phenyloxy-3-fluoro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-nitro-4-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3 It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a phenoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-nitro-4-phenoxybenzene typically involves multiple steps. One common method includes:
Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The introduction of a fluorine atom. This step can be carried out using fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds.
Phenoxylation: The introduction of a phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the benzene ring.
Industrial Production Methods
Industrial production of 2-fluoro-1-nitro-4-phenoxybenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-nitro-4-phenoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-1-nitro-4-phenoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Fluoro-1-nitro-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-fluoro-1-nitro-4-phenoxybenzene exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-nitro-1-phenoxybenzene: A positional isomer with similar functional groups but different spatial arrangement.
4-Fluoro-1-nitro-2-phenoxybenzene: Another isomer with the fluorine and nitro groups in different positions.
2-Chloro-1-nitro-4-phenoxybenzene: A similar compound where the fluorine atom is replaced with a chlorine atom.
Uniqueness
2-Fluoro-1-nitro-4-phenoxybenzene is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with other molecules compared to its chlorine or hydrogen analogs.
Propiedades
Fórmula molecular |
C12H8FNO3 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
2-fluoro-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C12H8FNO3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H |
Clave InChI |
INKFGUPTCBATAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

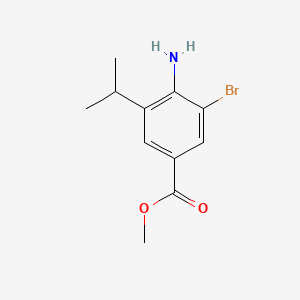
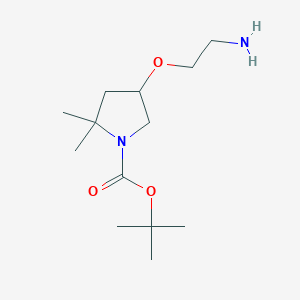
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
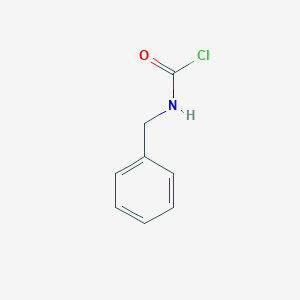

![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
